Phthalimidinoglutarimide-C3-O-PEG4-C2-acid
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Overview
Description
Phthalimidinoglutarimide-C3-O-PEG4-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which contribute to its versatility and functionality in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG4-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG4-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG4-C2-acid has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein-ligand interactions and as a linker in bioconjugation techniques.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG4-C2-acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form stable complexes with these targets, modulating their activity and function. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C3-O-PEG4-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: This compound contains an amine group instead of a carboxylic acid, which can alter its reactivity and applications.
AHPC-CO-PEG4-C2-Amine HCl: This compound is used in protein degradation studies and has a similar PEG linker but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the PEG linker, which confer distinct properties and applications compared to other related compounds .
Properties
Molecular Formula |
C27H38N2O10 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H38N2O10/c30-24-7-6-23(26(33)28-24)29-19-22-20(3-1-5-21(22)27(29)34)4-2-9-35-11-13-37-15-17-39-18-16-38-14-12-36-10-8-25(31)32/h1,3,5,23H,2,4,6-19H2,(H,31,32)(H,28,30,33) |
InChI Key |
VRLPTCSCDIIDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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